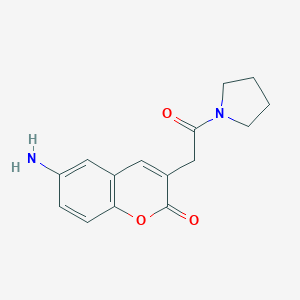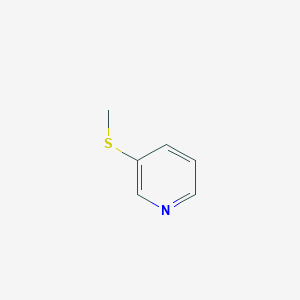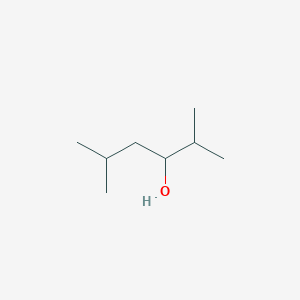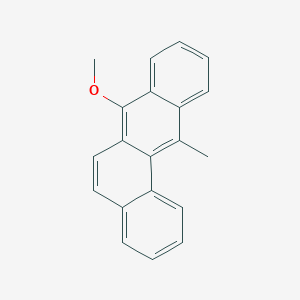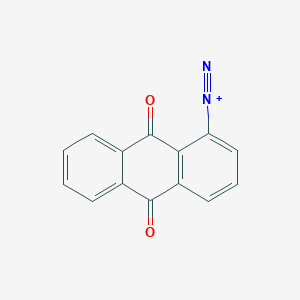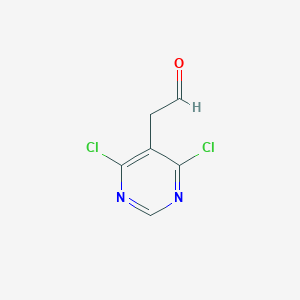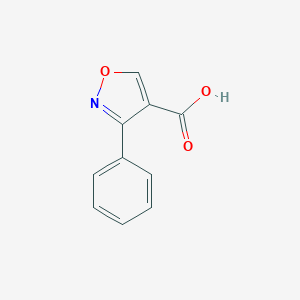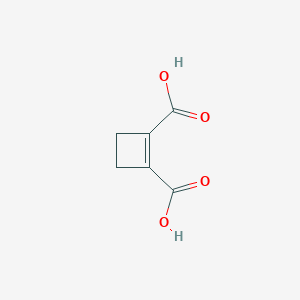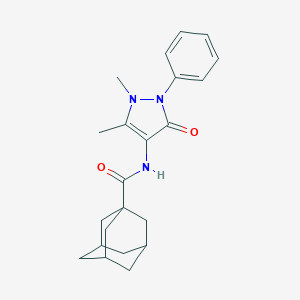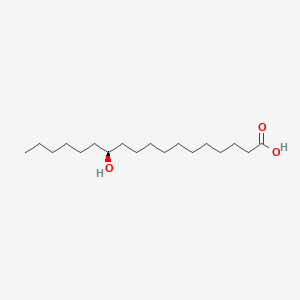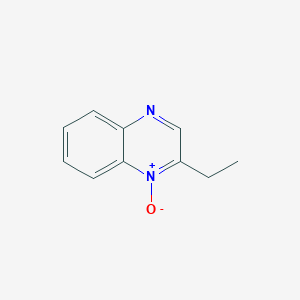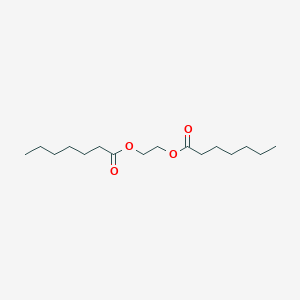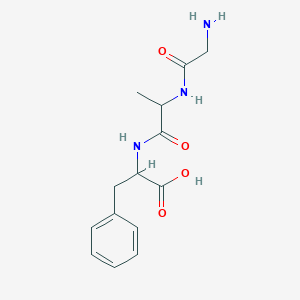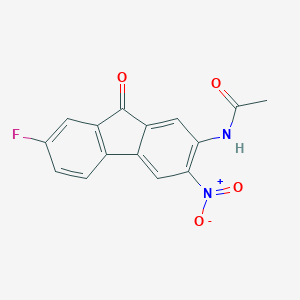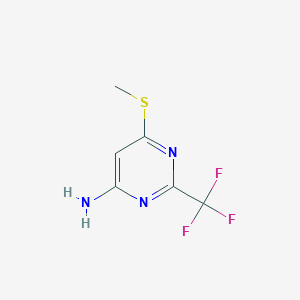
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)-, also known as MTT, is a pyrimidine analog that has been widely used in scientific research. MTT is a yellowish powder that is soluble in water and organic solvents. It has been shown to have antitumor, antiviral, and antifungal activities, making it a valuable tool in drug discovery and development.
作用機序
The mechanism of action of Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- is not fully understood. However, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. This inhibition leads to the depletion of nucleotides and ultimately results in cell death.
Biochemical and Physiological Effects:
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has also been shown to inhibit the activity of several enzymes, including dihydrofolate reductase, thymidylate synthase, and ribonucleotide reductase. These enzymes are essential for the synthesis of DNA and RNA, and their inhibition leads to the depletion of nucleotides and ultimately results in cell death.
実験室実験の利点と制限
One of the advantages of using Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- in lab experiments is its broad spectrum of activity. It has been shown to have antitumor, antiviral, and antifungal activities, making it a valuable tool in drug discovery and development. Another advantage is its relative ease of use. Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- assays are simple and inexpensive, making them accessible to many researchers. However, one limitation of using Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- is its potential toxicity. Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has been shown to be toxic to some cell types, and care must be taken when using it in experiments.
将来の方向性
There are several future directions for research involving Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)-. One area of interest is the development of new drugs based on the structure of Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)-. Researchers are exploring ways to modify the structure of Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- to improve its efficacy and reduce its toxicity. Another area of interest is the use of Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- in combination with other drugs. Researchers are investigating the potential synergistic effects of combining Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- with other drugs to enhance their antitumor and antiviral activities. Finally, researchers are exploring the potential use of Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- in gene therapy. Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has been shown to have the ability to penetrate cell membranes, making it a potential tool for delivering therapeutic genes to target cells.
合成法
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- can be synthesized by several methods, including the reaction of 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine with sodium methylthiolate. Another method involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with potassium thioacetate, followed by reaction with ammonia and reduction with sodium borohydride.
科学的研究の応用
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has been used in a wide range of scientific research applications, including drug discovery and development, cancer research, and virology. In drug discovery, Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- is used as a screening tool to identify potential new drugs. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer treatment. Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has also been shown to have antiviral activity against several viruses, including herpes simplex virus and influenza virus.
特性
CAS番号 |
16097-50-0 |
|---|---|
製品名 |
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- |
分子式 |
C6H6F3N3S |
分子量 |
209.19 g/mol |
IUPAC名 |
6-methylsulfanyl-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H6F3N3S/c1-13-4-2-3(10)11-5(12-4)6(7,8)9/h2H,1H3,(H2,10,11,12) |
InChIキー |
POOOPUXEGBEVHY-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NC(=C1)N)C(F)(F)F |
正規SMILES |
CSC1=NC(=NC(=C1)N)C(F)(F)F |
同義語 |
6-(Methylthio)-2-(trifluoromethyl)pyrimidin-4-amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



